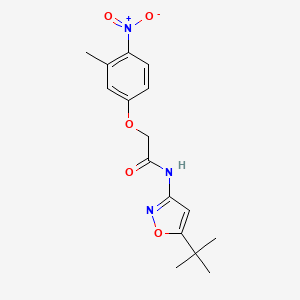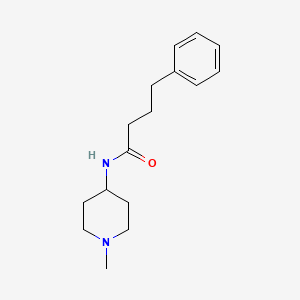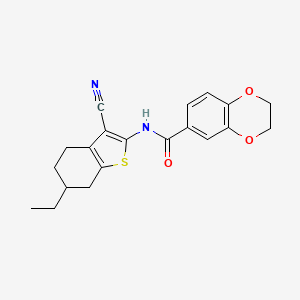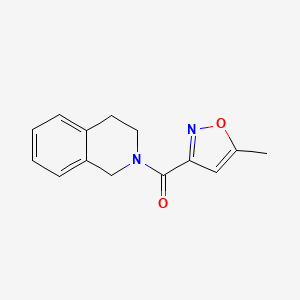![molecular formula C17H20N2O3S2 B4183736 3-PHENYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4183736.png)
3-PHENYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE
Vue d'ensemble
Description
1-(3-Phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine is an organic compound that features a piperazine ring substituted with a phenylpropanoyl group and a thienylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-PHENYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group can be introduced via acylation reactions using phenylpropanoyl chloride in the presence of a base such as pyridine.
Introduction of the Thienylsulfonyl Group: The thienylsulfonyl group can be introduced through sulfonylation reactions using thienylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenylpropanoyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(3-Phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-PHENYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The phenylpropanoyl and thienylsulfonyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(3-Phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(3-Phenylpropanoyl)-4-(2-thienyl)piperazine: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
1-(3-Phenylpropanoyl)-4-(2-thienylsulfonyl)morpholine: Contains a morpholine ring instead of a piperazine ring, which may influence its pharmacokinetic properties.
The uniqueness of 3-PHENYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-phenyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(9-8-15-5-2-1-3-6-15)18-10-12-19(13-11-18)24(21,22)17-7-4-14-23-17/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQKIHDYKUASQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


METHANONE](/img/structure/B4183654.png)

![{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE](/img/structure/B4183673.png)
![2-fluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B4183686.png)

![2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide](/img/structure/B4183707.png)


![1-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4183719.png)

![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
![N-[1-(pyridin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B4183749.png)
![5-bromo-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B4183764.png)
![(5-BROMO-2-THIENYL)[4-(2-CHLOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4183766.png)
